
8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its cyclononadiene core, which is substituted with ethyl and propyl groups, and four carboxylic acid groups that are neutralized by sodium ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt typically involves multi-step organic reactions. The initial step often includes the formation of the cyclononadiene ring, followed by the introduction of ethyl and propyl substituents through alkylation reactions. The carboxylic acid groups are then introduced via oxidation reactions, and finally, the compound is neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Substitution: The ethyl and propyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in multiple types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclononadiene derivatives: Compounds with similar cyclononadiene cores but different substituents.
Polycarboxylic acids: Molecules with multiple carboxylic acid groups, such as citric acid or ethylenediaminetetraacetic acid (EDTA).
Uniqueness
8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt is unique due to its specific combination of substituents and the presence of four carboxylic acid groups neutralized by sodium ions. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
25198-75-8 |
|---|---|
Fórmula molecular |
C18H20Na4O8 |
Peso molecular |
456.3 g/mol |
Nombre IUPAC |
tetrasodium;(1Z,5Z)-8-ethyl-3-propylcyclonona-1,5-diene-1,2,5,6-tetracarboxylate |
InChI |
InChI=1S/C18H24O8.4Na/c1-3-5-10-8-12(16(21)22)11(15(19)20)6-9(4-2)7-13(17(23)24)14(10)18(25)26;;;;/h9-10H,3-8H2,1-2H3,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4/b12-11-,14-13-;;;; |
Clave InChI |
MALFLPZWSSIJCK-IZQDMMTGSA-J |
SMILES isomérico |
CCCC/1C/C(=C(\CC(C/C(=C1/C(=O)[O-])/C(=O)[O-])CC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CCCC1CC(=C(CC(CC(=C1C(=O)[O-])C(=O)[O-])CC)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


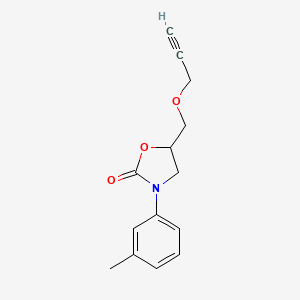
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
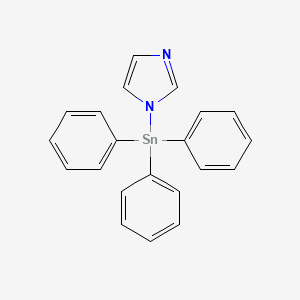

![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)
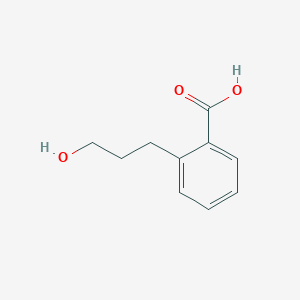

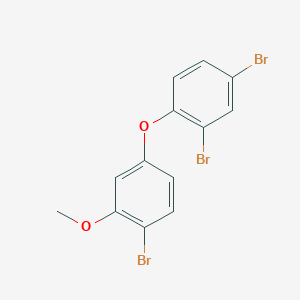
![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)
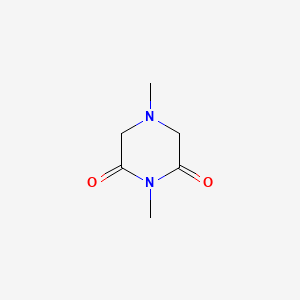
![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
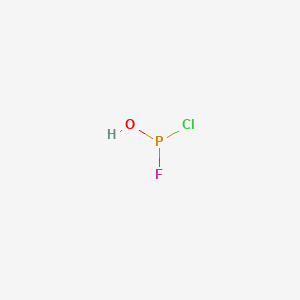
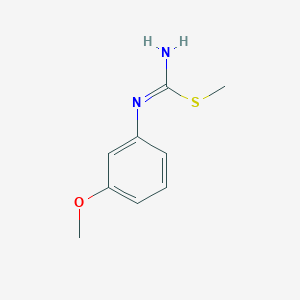
silane](/img/structure/B14690547.png)
